2-(3-Bromopropyl)-1,4-dioxane

Description

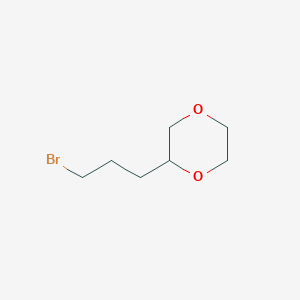

2-(3-Bromopropyl)-1,4-dioxane (CAS: 108808-09-9) is a brominated derivative of 1,4-dioxane, featuring a bromopropyl substituent at the 2-position of the dioxane ring. Its molecular formula is C₉H₁₇BrO₂, with a molecular weight of 237.13 g/mol . The compound’s structure comprises a six-membered 1,4-dioxane ring (two oxygen atoms at positions 1 and 4) and a brominated three-carbon chain. This configuration imparts unique reactivity and physicochemical properties, distinguishing it from simpler dioxane derivatives.

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1,4-dioxane |

InChI |

InChI=1S/C7H13BrO2/c8-3-1-2-7-6-9-4-5-10-7/h7H,1-6H2 |

InChI Key |

KEGWPIJTQGWOMU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-1,4-dioxane typically involves the reaction of 1,4-dioxane with 3-bromopropanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-1,4-dioxane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.

Reduction Reactions: Reduction of the bromopropyl group can lead to the formation of propyl-substituted dioxanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include hydroxyl, amino, or thiol-substituted dioxanes.

Oxidation Reactions: Products include dioxane derivatives with aldehyde, ketone, or carboxylic acid functional groups.

Reduction Reactions: Products include propyl-substituted dioxanes.

Scientific Research Applications

2-(3-Bromopropyl)-1,4-dioxane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.

Industry: The compound is used in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-1,4-dioxane involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the bromopropyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various chemical transformations, leading to the formation of new compounds with different biological and chemical properties.

Comparison with Similar Compounds

1-(3-Bromopropyl)benzene

This compound (C₉H₁₁Br, MW: 199.09 g/mol) shares the bromopropyl chain but replaces the dioxane ring with a benzene group. Key differences include:

- Reactivity : The benzene ring stabilizes intermediates in coupling reactions (e.g., with n-BuLi in THF), achieving moderate yields (17–58%) . In contrast, the dioxane ring’s electron-rich oxygen atoms may alter reaction pathways or necessitate harsher conditions.

- Applications: Brominated aromatics like 1-(3-bromopropyl)benzene are common in pharmaceutical intermediates, whereas bromoalkyl-dioxanes may serve as solvents or ligands in organometallic catalysis.

Parent Compound: 1,4-Dioxane

1,4-Dioxane (C₄H₈O₂, MW: 88.11 g/mol) is a well-studied solvent and known carcinogen . Comparisons with its brominated derivative include:

- Physicochemical Properties :

- Toxicity: 1,4-Dioxane is rapidly absorbed via inhalation or ingestion and classified as carcinogenic .

Brominated Aromatic Systems: Bromobenzene

Bromobenzene (C₆H₅Br, MW: 157.02 g/mol) shares a bromine substituent but lacks the dioxane ring. Key distinctions include:

- Interaction Parameters : In binary mixtures with 1,4-dioxane, bromobenzene exhibits predictable excess molar volumes and viscosities modeled via the Redlich-Kister equation . The bromopropyl group in this compound may disrupt such predictability due to steric and electronic effects.

- Applications : Bromobenzene is a classic electrophile in substitution reactions, whereas bromoalkyl-dioxanes may serve niche roles in specialty chemical synthesis.

Biological Activity

2-(3-Bromopropyl)-1,4-dioxane is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Chemical Structure and Properties

The compound this compound can be characterized by the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrO₂ |

| Molecular Weight | 219.05 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that dioxane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds related to 1,4-dioxane can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of bromine in this compound may enhance its reactivity and biological efficacy.

Cytotoxic Effects

In vitro studies have demonstrated that dioxane derivatives can exhibit cytotoxic effects against cancer cell lines. For example, the compound has been investigated for its ability to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for developing potential anticancer therapies.

The biological activity of this compound may involve several mechanisms:

- Tubulin Inhibition : By binding to tubulin, it interferes with microtubule dynamics essential for cell division.

- Membrane Permeability : The compound may alter membrane integrity in bacterial cells, increasing permeability and leading to cell lysis .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that dioxane derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Study on Antimicrobial Activity

A study focused on the antimicrobial properties of various dioxane derivatives found that this compound demonstrated potent activity against Gram-positive bacteria. The study employed minimum inhibitory concentration (MIC) assays to evaluate effectiveness:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Streptomycin) | 16 |

This data highlights the compound's potential as an antimicrobial agent.

Research on Cytotoxicity

Another research project evaluated the cytotoxic effects of dioxane derivatives on various cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These findings suggest a promising avenue for further exploration in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.